Dual COX-2 and Carbonic Anhydrase I/II Inhibition: Structural Binding Evidence Differentiating Polmacoxib from Celecoxib and Valdecoxib
Polmacoxib is a dual inhibitor of COX-2 and carbonic anhydrase (CA) isoforms I and II, whereas celecoxib and valdecoxib are single-target COX-2 inhibitors with no functional CA inhibition. X-ray crystallography resolved the crystal structures of CA I and CA II in complex with polmacoxib at 2.0 Å and 1.8 Å resolution, respectively [1]. The binding mode of polmacoxib to CA II is structurally distinct from that of celecoxib and valdecoxib, with three polmacoxib molecules organizing in a 'stack-on-formation' occupying the cone-shaped active pocket of CA I, while only one molecule binds CA II [1]. In vitro inhibition assays confirm that both CA I and CA II are strongly inhibited by polmacoxib, and CA II demonstrates direct competition with COX-2 binding, a dual-target property not observed with comparator coxibs [1].
| Evidence Dimension | Carbonic anhydrase (CA I/II) inhibitory activity and structural binding |
|---|---|
| Target Compound Data | Potent inhibition of CA I and CA II; crystal structures resolved at 2.0 Å (CA I) and 1.8 Å (CA II); three molecules bind CA I active site, one molecule binds CA II; binding mode distinct from comparators |
| Comparator Or Baseline | Celecoxib and valdecoxib: no functional CA I/II inhibition; binding to CA II is structurally different when occurring |
| Quantified Difference | Qualitative difference in target engagement: polmacoxib is a validated dual COX-2/CA inhibitor; celecoxib and valdecoxib are single-target COX-2 inhibitors |
| Conditions | In vitro enzyme inhibition assays; X-ray crystallography using human CA I and CA II proteins |
Why This Matters
The dual COX-2/CA inhibition mechanism is a class-defining feature that enables tissue-specific drug accumulation and a distinct safety profile not achievable with single-target COX-2 inhibitors.
- [1] Kim HT, Cha H, Hwang KY. Structural insight into the inhibition of carbonic anhydrase by the COX-2-selective inhibitor polmacoxib (CG100649). Biochem Biophys Res Commun. 2016;478(1):1-6. View Source
